N-Pelargonoyldopamine

Descripción

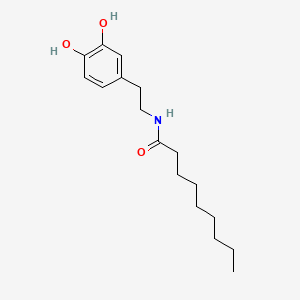

N-Pelargonoyldopamine is a dopamine derivative in which the primary amine of dopamine is conjugated with pelargonic acid (nonanoic acid, C9:0). The synthesis of N-acyl dopamines typically involves enzymatic or chemical conjugation of dopamine with fatty acids, as demonstrated in studies of related compounds .

Propiedades

Número CAS |

105955-08-6 |

|---|---|

Fórmula molecular |

C17H27NO3 |

Peso molecular |

293.4 g/mol |

Nombre IUPAC |

N-[2-(3,4-dihydroxyphenyl)ethyl]nonanamide |

InChI |

InChI=1S/C17H27NO3/c1-2-3-4-5-6-7-8-17(21)18-12-11-14-9-10-15(19)16(20)13-14/h9-10,13,19-20H,2-8,11-12H2,1H3,(H,18,21) |

Clave InChI |

KTWNQIGDYSOLGD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

SMILES canónico |

CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar N-Acyl Dopamines

Structural and Physicochemical Properties

The key structural variation among N-acyl dopamines lies in the fatty acid chain length and saturation (Table 1). These differences influence solubility, bioavailability, and receptor affinity:

| Compound Name | Acyl Chain (Length/Saturation) | Molecular Formula | Molecular Weight (Da) | Solubility (Predicted) |

|---|---|---|---|---|

| N-Pelargonoyldopamine | Nonanoyl (C9:0) | C₁₇H₂₅NO₃ | 291.19* | Moderate hydrophilicity |

| N-Arachidonoyldopamine | Arachidonoyl (C20:4, ω-6) | C₂₈H₃₉NO₃ | 437.29 | Highly lipophilic |

| N-Oleoyldopamine | Oleoyl (C18:1, ω-9) | C₂₆H₄₁NO₃ | 415.31 | Lipophilic |

| N-Palmitoyldopamine | Palmitoyl (C16:0) | C₂₄H₃₉NO₃ | 389.29 | Lipophilic |

| N-Linoleoyldopamine | Linoleoyl (C18:2, ω-6) | C₂₆H₃₉NO₃ | 413.29 | Lipophilic |

*Molecular weight calculated from ’s mass spectrometry data (subtracting sodium adduct adjustment).

Key Observations :

- Shorter acyl chains (e.g., pelargonoyl) increase water solubility compared to longer chains (e.g., arachidonoyl) .

- Unsaturated chains (e.g., oleoyl, linoleoyl) enhance membrane fluidity and receptor binding kinetics .

N-Arachidonoyldopamine (NADA):

- Activity : Potent TRPV1 agonist (EC₅₀ = 35 nM) and moderate CB1 agonist .

- Role : Neuroprotection, pain modulation, and anti-inflammatory effects in vivo .

N-Oleoyldopamine:

- Activity : TRPV1 agonist with lower potency than NADA (EC₅₀ = 1.2 µM) and weak CB1 affinity .

- Role : Hypothesized to regulate thermogenesis and lipid metabolism .

N-Palmitoyldopamine:

- Activity : Minimal TRPV1/CB1 activity; may act via alternative pathways (e.g., PPAR-γ) .

- Role: Limited data, but structural studies confirm stability in plasma .

This compound (Inferred) :

- Predicted Activity: Likely low TRPV1/CB1 affinity due to short saturated chain. Potential metabolic stability advantages over longer-chain analogs.

- Research Gap: No direct activity data exists; studies on chain-length dependencies suggest reduced receptor engagement with C9–C12 acyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.